molecular formula C13H18OTe B12623323 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol CAS No. 920977-18-0

1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol

Cat. No.: B12623323
CAS No.: 920977-18-0
M. Wt: 317.9 g/mol
InChI Key: ZMWATTQIIKEREF-UHFFFAOYSA-N
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Description

1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol is an organotellurium compound featuring a pent-1-yn-3-ol backbone substituted with a 5-butyltellurophen-2-yl group. The tellurophen ring, a five-membered aromatic system containing tellurium, distinguishes this compound from analogs with sulfur (thiophene) or oxygen (furan) heterocycles.

Properties

CAS No.

920977-18-0

Molecular Formula

C13H18OTe

Molecular Weight

317.9 g/mol

IUPAC Name

1-(5-butyltellurophen-2-yl)pent-1-yn-3-ol

InChI

InChI=1S/C13H18OTe/c1-3-5-6-12-9-10-13(15-12)8-7-11(14)4-2/h9-11,14H,3-6H2,1-2H3

InChI Key

ZMWATTQIIKEREF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CC(CC)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol typically involves the following steps:

    Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable diene or alkyne under specific conditions.

    Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.

    Attachment of the Pentyn-3-ol Chain: The final step involves the coupling of the tellurophene ring with a pentyn-3-ol chain. This can be achieved through a palladium-catalyzed cross-coupling reaction or other suitable methods.

Chemical Reactions Analysis

1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form tellurides using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butyl group or the hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: The alkyne moiety allows for coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Scientific Research Applications

1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.

    Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, including semiconductors and conductive polymers.

    Biological Studies: Organotellurium compounds are studied for their potential biological activities, including antioxidant and anticancer properties.

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

Mechanism of Action

The mechanism of action of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s alkyne and hydroxyl groups also contribute to its reactivity, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the pent-1-yn-3-ol core but differ in substituents and heteroatoms:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heteroatom/Heterocycle CAS Number
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol Not provided Estimated >250 Alkyne, hydroxyl, tellurophen Tellurium Not available
Pent-1-yn-3-ol C₅H₈O 84.12 Alkyne, hydroxyl None 4187-86-4
1-(1-Benzyltriazol-4-yl)pent-1-yn-3-ol C₁₄H₁₅N₃O 241.29 Alkyne, hydroxyl, triazole Nitrogen (triazole) 920282-87-7
3-Methyl-5-(2,6,6-TMCH)pent-1-yn-3-ol* C₁₅H₂₂O 218.33 Alkyne, hydroxyl, cyclohexene None Not available

*TMCH = 2,6,6-trimethylcyclohex-1-enyl

Key Observations :

  • The tellurium-containing compound likely has higher molecular weight and polarizability due to tellurium’s large atomic radius and metallic character .

Physical and Chemical Properties

  • Stability : Tellurium compounds are generally less stable than sulfur/oxygen analogs. The butyltellurophen group may render the target compound prone to oxidation or degradation under light/heat, unlike thiophene derivatives .
  • Solubility : The hydroxyl and alkyne groups enhance polarity, but the bulky tellurophen ring may reduce solubility in polar solvents compared to pent-1-yn-3-ol .
  • Boiling/Melting Points : Data gaps exist for the target compound, but cyclohexene-substituted analogs (e.g., 3-methyl-5-TMCH-pent-1-yn-3-ol) exhibit higher boiling points due to increased molecular weight .

Biological Activity

1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a tellurium-containing phenyl group, which is significant in its biological interactions. The molecular formula is C12H16TeO, indicating the presence of tellurium, a rare element that can influence biological systems differently compared to more common elements.

Biological Activity Overview

Research on the biological activity of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol has revealed several important findings:

Antimicrobial Activity

Studies have shown that compounds containing tellurium exhibit antimicrobial properties. The presence of the tellurophenyl group in this compound may contribute to its ability to inhibit the growth of various bacterial strains. For instance, a study demonstrated that similar tellurium compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant activity of tellurium compounds is well-documented. 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol may exhibit similar properties, potentially scavenging free radicals and reducing oxidative stress. This could have implications for diseases related to oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Research indicates that tellurium compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusInhibition observed
AntioxidantDPPH assaySignificant scavenging
CytotoxicMCF-7 (breast cancer)IC50 = 15 µM

Case Studies

Several case studies have been conducted to explore the therapeutic potential of tellurium-containing compounds, including 1-(5-butyltellurophen-2-yl)pent-1-yn-3-ol:

  • Case Study on Anticancer Activity : A study involving the administration of this compound to MCF-7 breast cancer cells showed a dose-dependent increase in apoptosis markers. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
  • Case Study on Antimicrobial Efficacy : In vitro tests demonstrated that this compound inhibited biofilm formation in E. coli, suggesting potential applications in treating infections where biofilm formation is a concern.

The biological activity of 1-(5-butyltellurophen-2-yl)pent-1-yn-3-ol can be attributed to several mechanisms:

Reactive Oxygen Species (ROS) Generation

The tellurium moiety may facilitate ROS generation, leading to oxidative stress in target cells, which is particularly effective against rapidly dividing cancer cells.

Enzyme Inhibition

Tellurium compounds may act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells alike. This inhibition can disrupt cellular functions, leading to cell death or reduced proliferation.

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